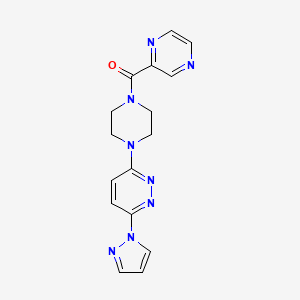
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a compound with the CAS Number: 190775-65-6 . It has a molecular weight of 275.49 . It is stored at ambient temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H4BrClO3 . The InChI key for this compound is MDSRFGXNBDNKHI-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The compound is a light yellow liquid . It has a molecular weight of 275.49 .Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has been used in various scientific research applications, such as synthesizing new compounds, studying the mechanism of action and biochemical and physiological effects, and for lab experiments. For example, this compound has been used to synthesize new compounds, such as this compound methyl ester (this compound-ME), which has been used for the synthesis of new drugs. Additionally, this compound has been used to study the mechanism of action of drugs, such as the anti-cancer drug 5-fluorouracil. Furthermore, this compound has been used to study the biochemical and physiological effects of drugs, such as the anti-diabetic drug metformin.
Mecanismo De Acción
Target of Action
It is known that benzofuran compounds, which include 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid, have strong biological activities . For instance, some benzofuran compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A .
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that results in various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which suggests that they can have significant molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has several advantages and limitations when used in lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, as it can be synthesized from readily available materials. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, this compound is also limited in its applications, as it has only been shown to have effects on certain biochemical and physiological processes, such as glucose metabolism.
Direcciones Futuras
There are a number of potential future directions for research on 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid. For example, further research could be done on the mechanism of action of this compound, as it is not fully understood. Additionally, further research could be done on the biochemical and physiological effects of this compound, such as its effects on glucose metabolism. Furthermore, further research could be done on the potential applications of this compound, such as its use in the synthesis of new drugs. Finally, further research could be done on the advantages and limitations of this compound for lab experiments, to better understand its potential uses and limitations.
Métodos De Síntesis
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is most commonly synthesized through a reaction between 5-bromo-7-chlorobenzofuran-2-carboxylic anhydride and potassium carbonate in dimethylformamide (DMF). This reaction results in the formation of the desired product, this compound, and the by-product, dimethylformamide. In addition, the reaction can be catalyzed by the addition of a base, such as sodium hydroxide, to increase the rate of reaction.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-7-chloro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLHPTVWOEVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
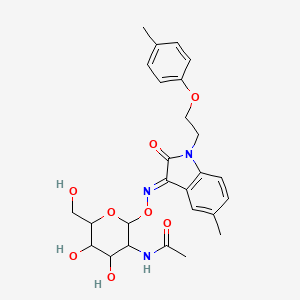
![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)
![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)
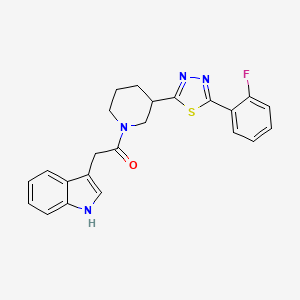
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)

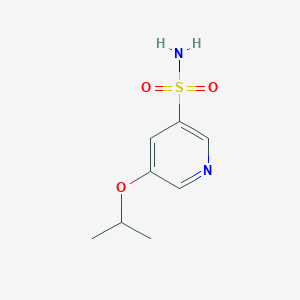
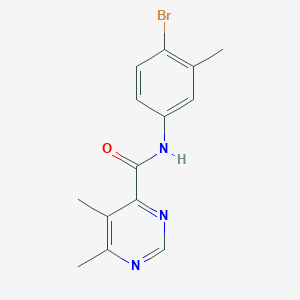
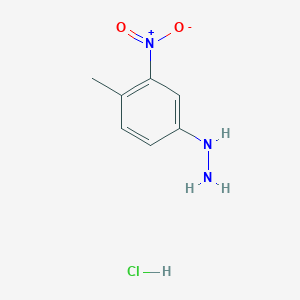
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)
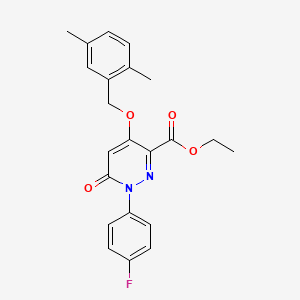
![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)
